molecular formula C22H27N5O2S B2439092 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899992-96-2

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2439092
CAS No.: 899992-96-2
M. Wt: 425.55
InChI Key: ABIDCXQCHKXAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C22H27N5O2S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-24-11-13-25(14-12-24)27-19-8-4-6-17(19)21(23-22(27)29)30-15-20(28)26-10-9-16-5-2-3-7-18(16)26/h2-3,5,7H,4,6,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIDCXQCHKXAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with a pyrimidine precursor. Key steps include:

  • Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-(indolin-1-yl)-2-oxoethyl thiol) with a halogenated pyrimidinone under inert conditions (N₂ atmosphere) at 70–80°C, monitored via TLC (chloroform/methanol solvent system) .
  • Piperazine substitution : Introducing the 4-methylpiperazin-1-yl group via nucleophilic substitution, requiring precise pH control (8–9) and polar aprotic solvents like DMF .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a 15% yield increase was achieved by adjusting reaction time from 6 to 8 hours in analogous syntheses .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopenta[d]pyrimidinone core, indolin-1-yl, and methylpiperazine groups). Discrepancies in peak splitting may indicate stereochemical impurities .
  • HRMS : Confirm molecular formula (e.g., C₂₃H₂₈N₆O₂S) with <2 ppm mass error .
  • X-ray Crystallography : Resolve ambiguous NMR assignments using SHELXL for small-molecule refinement (e.g., bond angles in the cyclopentane ring) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

  • Methodological Answer :

  • In vitro assays : Test against targets linked to its structural analogs (e.g., ATF4/NF-κB for anti-inflammatory activity). Use IC₅₀ determination via ELISA for inflammatory cytokines (TNF-α, IL-6) .
  • Cell viability assays : MTT or resazurin-based protocols in HEK293 or RAW264.7 cells, with dose ranges of 1–100 μM and positive controls (e.g., dexamethasone) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets, and what limitations exist?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATF4 or NF-κB. The indolin-1-yl group may form hydrogen bonds with Arg residues, as seen in analogs .
  • DFT calculations : Apply density-functional theory (e.g., B3LYP/6-31G*) to analyze electron density distribution, correlating with reactivity in nucleophilic regions .
  • Limitations : Over-reliance on static protein structures may miss allosteric effects. Validate predictions with mutagenesis or SPR binding assays .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives to improve potency or selectivity?

  • Methodological Answer :

  • Analog synthesis : Modify the thioether side chain (e.g., replace indolin-1-yl with benzisoxazole) or piperazine substituents (e.g., ethyl vs. methyl groups) .
  • Data analysis : Compare IC₅₀ values across derivatives using heatmaps or PCA to identify critical substituents. For example, methylpiperazine analogs showed 3-fold higher potency than unmethylated versions in anti-inflammatory assays .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor solubility (logP >3) may explain in vivo inefficacy despite in vitro activity .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxide formation) that could alter activity .

Key Research Challenges

  • Stereochemical Purity : Racemization at the cyclopentane ring during synthesis requires chiral HPLC validation .
  • Data Reproducibility : Inconsistent IC₅₀ values across labs may stem from assay protocols (e.g., serum concentration in cell media) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.